

# Application Notes and Protocols: Fe2(CO)9 as a Catalyst in Carbonylation Reactions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>) as a versatile and cost-effective catalyst in various carbonylation reactions. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures for key transformations, including the aminocarbonylation and alkoxycarbonylation of unactivated alkyl halides, and the double carbonylation of alkynes.

### Introduction

Diiron nonacarbonyl, a readily available and relatively inexpensive iron carbonyl complex, has emerged as a powerful catalyst for the introduction of carbonyl groups into organic molecules. Its utility stems from its ability to serve as a reactive source of Fe(0) and to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions are of significant interest in organic synthesis and drug development, providing access to a wide array of valuable carbonyl-containing compounds such as amides, esters, and unique cyclic ketones. This document outlines detailed protocols for several key Fe<sub>2</sub>(CO)<sub>9</sub>-catalyzed carbonylation reactions and presents quantitative data to showcase their efficiency and scope.

# **Aminocarbonylation of Unactivated Alkyl Halides**

The aminocarbonylation of alkyl halides represents a direct and atom-economical approach to the synthesis of amides, a ubiquitous functional group in pharmaceuticals and biologically



active compounds. Fe<sub>2</sub>(CO)<sub>9</sub>, in conjunction with a suitable ligand and base, effectively catalyzes this transformation.

**Quantitative Data Summary** 

Entry	Alkyl Halide	Amine	Product	Yield (%)
1	1-Bromooctane	Morpholine	1-(Morpholin-4- yl)nonan-1-one	95
2	1-lodooctane	Morpholine	1-(Morpholin-4- yl)nonan-1-one	92
3	1-Bromohexane	Aniline	N- Phenylheptanami de	88
4	1- Bromoadamanta ne	Piperidine	1-(Adamantan-1- yl)-1-(piperidin-1- yl)methanone	75
5	1-Bromo-4- phenylbutane	Benzylamine	N-Benzyl-5- phenylpentanami de	91

# Experimental Protocol: Synthesis of 1-(Morpholin-4-yl)nonan-1-one

#### Materials:

- Diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>)
- 1,10-Phenanthroline (1,10-Phen)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- 1-Bromooctane
- Morpholine



- Dibutyl ether (Bu<sub>2</sub>O), anhydrous
- Carbon monoxide (CO) gas (lecture bottle or balloon)
- · Schlenk flask or high-pressure autoclave
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

#### Procedure:

- To a dry Schlenk flask or a glass liner for an autoclave, add Fe<sub>2</sub>(CO)<sub>9</sub> (7.5 mol%), 1,10-phenanthroline (9 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv.).
- The vessel is evacuated and backfilled with argon three times.
- Add anhydrous dibutyl ether (0.5 M solution based on the alkyl halide), 1-bromooctane (1.0 equiv.), and morpholine (1.2 equiv.) via syringe under an argon atmosphere.
- The reaction vessel is then purged with carbon monoxide and pressurized to 6 bar with CO.
- The reaction mixture is stirred vigorously at 120 °C for 24 hours.
- After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.
- The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove insoluble inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(morpholin-4-yl)nonan-1-one.

## **Proposed Catalytic Cycle**

Caption: Proposed catalytic cycles for aminocarbonylation.



# **Alkoxycarbonylation of Unactivated Alkyl Halides**

The synthesis of esters from alkyl halides via carbonylation is another fundamental transformation in organic chemistry. Fe<sub>2</sub>(CO)<sub>9</sub> provides an efficient catalytic system for this reaction, offering an alternative to more expensive noble metal catalysts.

**Ouantitative Data Summary** 

Entry	Alkyl Halide	Alcohol	Product	Yield (%)
1	1-Bromohexane	Methanol	Methyl heptanoate	85
2	1-Bromooctane	Ethanol	Ethyl nonanoate	83
3	1-Bromo-3- phenylpropane	Benzyl alcohol	Benzyl 4- phenylbutanoate	92
4	Cyclohexyl bromide	Isopropanol	Isopropyl cyclohexanecarb oxylate	78
5	1-Bromo-4- cyanobutane	tert-Butanol	tert-Butyl 5- cyanopentanoate	70

## **Experimental Protocol: Synthesis of Methyl Heptanoate**

#### Materials:

- Diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>)
- Tris(2,4-di-tert-butylphenyl)phosphite (Ligand L5)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- 1-Bromohexane
- Methanol
- Toluene, anhydrous



- Carbon monoxide (CO) gas
- High-pressure autoclave
- Standard laboratory glassware and purification supplies

#### Procedure:

- Inside a glovebox, a glass liner for a high-pressure autoclave is charged with Fe<sub>2</sub>(CO)<sub>9</sub> (7.5 mol%), tris(2,4-di-tert-butylphenyl)phosphite (9 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (3.0 equiv.).
- Anhydrous toluene (0.67 M solution based on the alcohol) is added, followed by 1bromohexane (3.0 equiv.) and methanol (1.0 equiv.).
- The liner is sealed inside the autoclave. The autoclave is removed from the glovebox, connected to a CO line, and purged with CO three times.
- The autoclave is pressurized to 6 bar with CO.
- The reaction mixture is stirred at 90 °C for 16 hours.
- After cooling to room temperature, the CO pressure is carefully vented.
- The reaction mixture is diluted with diethyl ether and filtered.
- The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure methyl heptanoate.

### **Experimental Workflow**

Caption: Workflow for alkoxycarbonylation.

# Double Carbonylation of Alkynes to Cyclobutenediones

The double carbonylation of alkynes to afford cyclobutenediones is a unique transformation catalyzed by iron carbonyl complexes. This reaction provides access to strained four-membered ring systems that are valuable building blocks in organic synthesis.



**Ouantitative Data Summary** 

Entry	Alkyne	Product	Yield (%)
1	Diphenylacetylene	3,4-Diphenylcyclobut- 3-ene-1,2-dione	90
2	1-Phenyl-1-propyne	3-Methyl-4- phenylcyclobut-3-ene- 1,2-dione	75
3	4-Octyne	3,4-Dipropylcyclobut- 3-ene-1,2-dione	82
4	1-Phenyl-1-hexyne	3-Butyl-4- phenylcyclobut-3-ene- 1,2-dione	78
5	Cyclododecyne	Bicyclo[10.2.0]tetrade c-1(12)-ene-13,14- dione	63

# Experimental Protocol: Synthesis of 3,4-Diphenylcyclobut-3-ene-1,2-dione

#### Materials:

- Diiron nonacarbonyl (Fe<sub>2</sub>(CO)<sub>9</sub>)
- Potassium tert-butoxide (t-BuOK)
- Diphenylacetylene
- Tetrahydrofuran (THF), anhydrous
- Copper(II) chloride dihydrate (CuCl<sub>2</sub>·2H<sub>2</sub>O)
- Dichloromethane (CH2Cl2)
- Standard laboratory glassware and purification supplies



#### Procedure:

- A solution of potassium tert-butoxide (2.5 equiv.) in anhydrous THF is prepared in a roundbottom flask under an argon atmosphere.
- Diiron nonacarbonyl (1.2 equiv.) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
- Diphenylacetylene (1.0 equiv.) is then added, and the reaction mixture is heated to 70 °C and stirred for 12 hours.
- The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane.
- A solution of copper(II) chloride dihydrate (3.0 equiv.) in water is added, and the biphasic mixture is stirred vigorously at room temperature for 2 hours.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or flash column chromatography to yield 3,4-diphenylcyclobut-3-ene-1,2-dione as a solid.

### **Logical Relationship Diagram**

Caption: Key steps in alkyne double carbonylation.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be taken at all times. Reactions involving carbon monoxide should be performed with extreme care due to its high toxicity.

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